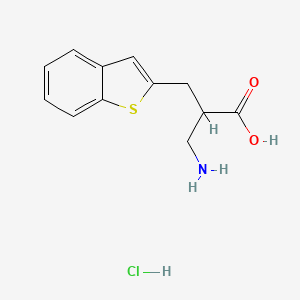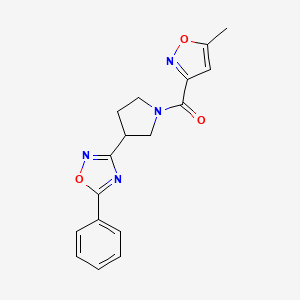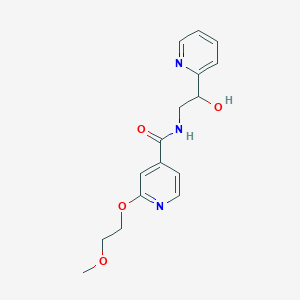
1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide is an intriguing compound with a complex chemical structure. This compound belongs to the family of piperidine carboxamides and is notable for its unique cyclohexyl and pyrimidinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the formation of the cyclohexyl and piperidine rings. A common approach includes:
Formation of the Cyclohexyl Ring: Using cyclohexanone as the starting material.
Introduction of the Piperidine Ring: Achieved through cyclization reactions involving suitable amines and catalysts.
Attachment of the Pyrimidinyl Group: Through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may scale up these methods, often using flow chemistry and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate large-scale reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide undergoes various reactions, such as:
Oxidation: Leading to hydroxyl or carbonyl derivatives.
Reduction: Yielding amines or alcohols.
Substitution: Particularly at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride.
Substitution: With nucleophiles like alkoxides or amines under basic conditions.
Major Products
The major products depend on the reaction type, but common derivatives include hydroxylated or aminated compounds.
Scientific Research Applications
1-acetyl-N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)piperidine-4-carboxamide finds applications in:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential bioactivity and interactions with biological targets.
Medicine: Explored for therapeutic properties, possibly in anti-inflammatory or anticancer research.
Industry: Utilized in the development of novel materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, often enzymes or receptors. This interaction may modulate biological pathways, leading to desired effects like inhibition of a particular enzyme or activation of a receptor.
Comparison with Similar Compounds
When compared to other piperidine carboxamides, this compound stands out due to the presence of the cyclohexyl and pyrimidinyl groups. Similar compounds include:
1-acetyl-N-cyclohexylpiperidine-4-carboxamide: Lacks the pyrimidinyl group.
N-(4-(2,2-dimethyl-1,3-dioxolan-4-yl)piperidin-4-yl)acetamide: Lacks the cyclohexyl group.
Properties
IUPAC Name |
1-acetyl-N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-13-12-14(2)22-20(21-13)27-18-6-4-17(5-7-18)23-19(26)16-8-10-24(11-9-16)15(3)25/h12,16-18H,4-11H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHPWRHMJJMTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3CCN(CC3)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2412954.png)


![7-nitro-2-[2-(4-phenylpiperazino)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2412959.png)



![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)



![3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2412972.png)

